molecular formula C22H31N5O B6446292 4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2640974-00-9

4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6446292
CAS No.: 2640974-00-9
M. Wt: 381.5 g/mol
InChI Key: YCUFLMWBXODBRQ-UHFFFAOYSA-N
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Description

4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperazine moiety and a morpholine ring

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to bind to an inactive Abelson tyrosine kinase domain characteristic for this gene has been elucidated through a series of structural studies .

Pharmacokinetics

It is known that similar compounds, such as imatinib, have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity, which can disrupt cell signaling pathways and lead to the death of cancer cells. This makes the compound a potential therapeutic agent for diseases such as leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Piperazine Substitution: The piperazine moiety can be introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with a piperazine derivative in the presence of a base such as sodium hydride.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}piperidine
  • **4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine

Uniqueness

4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-19-18-21(24-22(23-19)27-14-16-28-17-15-27)26-12-10-25(11-13-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUFLMWBXODBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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